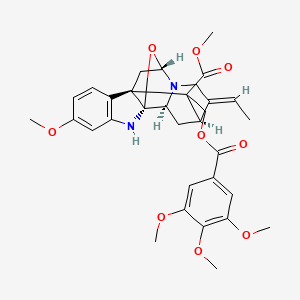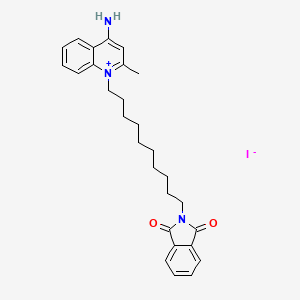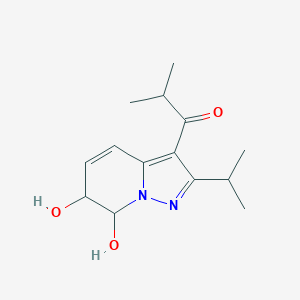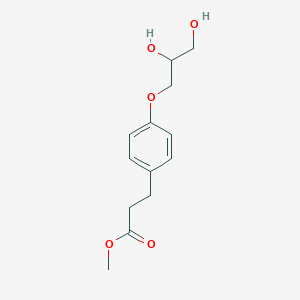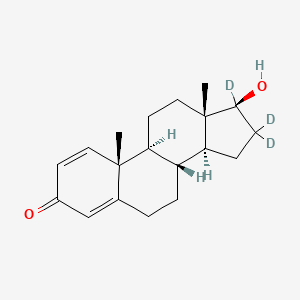
Boldenone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boldenone-d3 typically involves the deuteration of boldenone. One common method includes the use of deuterated reagents to replace hydrogen atoms with deuterium in the boldenone molecule. This process often involves multiple steps, including the protection and deprotection of functional groups to ensure selective deuteration .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized laboratories equipped to handle stable isotope-labeled compounds. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Boldenone-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the substituent being introduced.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are often used in further research and analytical applications .
Aplicaciones Científicas De Investigación
Boldenone-d3 is widely used in scientific research, including:
Chemistry: As a reference standard in mass spectrometry and chromatography.
Biology: Studying metabolic pathways and enzyme interactions.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of anabolic steroids.
Mecanismo De Acción
Boldenone-d3, like its parent compound boldenone, exerts its effects by binding to androgen receptors. This binding regulates gene transcription, leading to increased protein synthesis, nitrogen retention, and erythropoietin release in the kidneys . The anabolic activity is primarily due to its interaction with the androgen receptor, which promotes muscle growth and red blood cell production .
Comparación Con Compuestos Similares
Similar Compounds
Boldenone: The non-deuterated form, used similarly in veterinary medicine.
Testosterone: Another anabolic steroid with a similar structure but different metabolic and pharmacokinetic properties.
Nandrolone: An anabolic steroid with a different double bond position, leading to distinct biological effects.
Uniqueness
Boldenone-d3 is unique due to its stable isotope labeling, which makes it particularly useful in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various research settings .
Propiedades
Fórmula molecular |
C19H26O2 |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-17,21H,3-6,8,10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D |
Clave InChI |
RSIHSRDYCUFFLA-HZRGXLBSSA-N |
SMILES isomérico |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)C=C[C@]34C)C)O |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13447703.png)
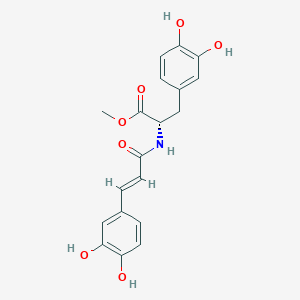

oxane-2-carboxylic acid](/img/structure/B13447714.png)
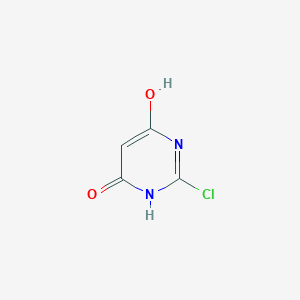
![tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate](/img/structure/B13447718.png)
![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(2,3-dihydroxypropoxycarbonylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13447722.png)
![2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B13447734.png)
![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate](/img/structure/B13447742.png)
